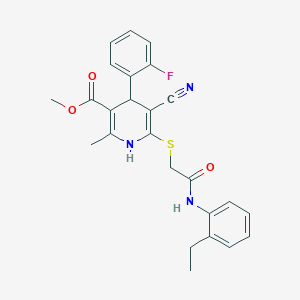

Methyl 5-cyano-6-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

Methyl 5-cyano-6-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a structurally complex 1,4-dihydropyridine (DHP) derivative characterized by multiple functional groups, including a cyano group at position 5, a 2-fluorophenyl substituent at position 4, and a thioether-linked 2-ethylphenylaminoacetamide moiety at position 4. The compound’s core structure is similar to classical DHPs, which are known for their pharmacological activities, particularly as calcium channel modulators .

Synthesis of this compound likely involves multi-step alkylation and condensation reactions. For example, thiol-containing intermediates (e.g., 2-mercapto derivatives) are often alkylated with halogenated acetamides to introduce the thioether side chain, followed by cyclization to form the DHP ring . Characterization via NMR (¹H, ¹³C), IR, and mass spectrometry (HRMS/LCMS) is standard, as demonstrated for structurally related compounds in the evidence .

Properties

IUPAC Name |

methyl 5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN3O3S/c1-4-16-9-5-8-12-20(16)29-21(30)14-33-24-18(13-27)23(17-10-6-7-11-19(17)26)22(15(2)28-24)25(31)32-3/h5-12,23,28H,4,14H2,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSYPYZCYKTGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-cyano-6-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate, a compound belonging to the class of dihydropyridines, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a cyano group, a thioether linkage, and multiple aromatic rings which contribute to its biological activity.

Dihydropyridines are known to interact with various biological targets. The specific mechanisms for this compound may include:

- Calcium Channel Modulation : Dihydropyridines typically act as calcium channel blockers, which can influence cardiovascular function and neuronal signaling.

- Antioxidant Activity : The presence of cyano and thioether groups may contribute to antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of dihydropyridine derivatives. For instance:

- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. The IC50 values were determined through MTT assays, revealing significant growth inhibition in breast and lung cancer cells compared to control groups .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Study on Anticancer Properties : A recent study investigated the effects of the compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to untreated controls, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The findings revealed that it could serve as a promising candidate for developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at positions 4, 5, and 5. Key comparisons include:

Key Observations :

- Position 4 Aryl Groups : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to thiophenyl or furyl groups due to fluorine’s electronegativity and resistance to oxidative metabolism .

- In contrast, analogues with phenyl or bromophenyl groups (e.g., ) exhibit higher polarity.

- Biological Activity : While antibacterial activity is reported for thiophenyl-substituted DHPs , the target compound’s fluorophenyl group may shift its pharmacological profile toward cardiovascular or neurological applications, as seen in other fluorinated DHPs .

Physicochemical Properties

- Solubility : The target compound’s lipophilic substituents (2-ethylphenyl, fluorophenyl) likely reduce water solubility compared to analogues with methoxyphenyl or thiophenyl groups .

- Melting Point : Similar DHP derivatives exhibit melting points between 150–160°C , suggesting the target compound may fall within this range.

- pKa: The cyano group and secondary amine in the side chain may confer a pKa near 13–14, consistent with related compounds .

Research Findings and Implications

Antibacterial Activity (Inferred from Analogues)

Compounds with thiophen-2-yl or furyl groups at position 4 demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) . However, the target compound’s fluorophenyl group may reduce this activity due to decreased electron-richness, which is critical for bacterial target binding .

Metabolic Stability

Fluorine substitution typically enhances metabolic stability by blocking cytochrome P450 oxidation sites. This aligns with studies showing longer half-lives for fluorinated DHPs compared to non-fluorinated analogues .

Calcium Channel Modulation Potential

Classical DHPs (e.g., nifedipine) bind to L-type calcium channels via interactions with the DHP ring and para-substituted aryl groups. The target compound’s 2-fluorophenyl group may enhance binding affinity due to fluorine’s electronegativity, as observed in fluorinated nimodipine analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.